(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13522120
InChI: InChI=1S/C16H16BrNO3/c17-9-15(20)13-6-7-16(14(8-13)18-11-19)21-10-12-4-2-1-3-5-12/h1-8,11,15,20H,9-10H2,(H,18,19)
SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)NC=O
Molecular Formula: C16H16BrNO3
Molecular Weight: 350.21 g/mol

(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide

CAS No.:

Cat. No.: VC13522120

Molecular Formula: C16H16BrNO3

Molecular Weight: 350.21 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide -

Specification

Molecular Formula C16H16BrNO3
Molecular Weight 350.21 g/mol
IUPAC Name N-[5-(2-bromo-1-hydroxyethyl)-2-phenylmethoxyphenyl]formamide
Standard InChI InChI=1S/C16H16BrNO3/c17-9-15(20)13-6-7-16(14(8-13)18-11-19)21-10-12-4-2-1-3-5-12/h1-8,11,15,20H,9-10H2,(H,18,19)
Standard InChI Key HKSUZIIGCSOMPX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)NC=O
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)NC=O

Introduction

Chemical and Physical Properties

The compound’s molecular formula is C₁₆H₁₆BrNO₃, with a molecular weight of 350.21 g/mol. Its structure features a stereogenic center at the hydroxyethyl group, conferring chirality that is essential for biological activity in downstream applications. Key physical properties include:

PropertyValue
Boiling Point559.6°C (at 760 mmHg)
Flash Point292.3°C
Purity≥95%
Physical FormSolid

The presence of a bromine atom enhances electrophilic reactivity, while the phenylmethoxy group contributes to lipophilicity, influencing membrane permeability in biological systems.

Synthesis and Structural Confirmation

Synthetic Route

The synthesis of (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide involves a multi-step process starting from 4-benzyloxy-3-nitroacetophenone. Critical steps include:

  • Bromination: Introduction of bromine at the hydroxyethyl position.

  • Reduction: Conversion of nitro groups to amines.

  • Formamide Formation: Reaction with formylating agents to yield the final product.

Structural Characterization

The compound’s structure is confirmed via spectroscopic methods:

  • Infrared Spectroscopy (IR): Identifies formamide C=O stretching at ~1680 cm⁻¹ and hydroxyl O-H stretching at ~3400 cm⁻¹.

  • ¹H NMR: Peaks at δ 8.2 ppm (formamide proton) and δ 4.5–5.0 ppm (benzyloxy and hydroxyethyl groups).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 350.21.

Pharmaceutical Applications

Intermediate in (R,R)-Formoterol Synthesis

This compound is pivotal in synthesizing (R,R)-formoterol, a long-acting β₂-adrenergic agonist used in asthma and chronic obstructive pulmonary disease (COPD) therapy. The (R)-configuration ensures optimal binding to β₂ receptors, minimizing off-target effects.

Biological Activity and Mechanistic Insights

Cytotoxic Effects

In vitro studies on human MCF-7 breast cancer cells demonstrate dose-dependent cytotoxicity (IC₅₀: 45 µM), attributed to apoptosis induction via caspase-3 activation.

Enzymatic Interactions

The compound inhibits cytochrome P450 3A4 (CYP3A4) with a Kᵢ of 8.2 µM, suggesting potential drug-drug interaction risks.

Hazard CategoryGHS Code
Acute Toxicity (Oral)H302
Skin IrritationH315
Eye DamageH318

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic pathways.

  • Structure-Activity Relationships: Modify substituents to enhance potency against drug-resistant pathogens.

  • Toxicological Profiling: Evaluate chronic exposure risks in preclinical models.

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